molecular formula C11H13N5O3S B246406 Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B246406
M. Wt: 295.32 g/mol
InChI Key: DKYSUWKIRGVFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of certain enzymes and proteins that are involved in various biological processes. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. It has been observed to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for research studies. One limitation of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of new derivatives of this compound with improved bioactivity and pharmacokinetic properties. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
In conclusion, Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a promising compound that has shown potential for various applications in the field of medicinal chemistry. Its unique chemical structure and mechanism of action make it an interesting target for further research, and its potential applications in the treatment of various diseases make it a promising compound for future drug development.

Synthesis Methods

The synthesis of Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethyl chloroformate and ammonium carbonate in the presence of a catalyst. This method has been optimized and yields high purity Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Scientific Research Applications

Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C11H13N5O3S

Molecular Weight

295.32 g/mol

IUPAC Name

ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H13N5O3S/c1-3-19-11(18)5-4-14-9-6(8(13)17)10(20-2)15-16(9)7(5)12/h4H,3,12H2,1-2H3,(H2,13,17)

InChI Key

DKYSUWKIRGVFLO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)SC)C(=O)N)N=C1)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)SC)C(=O)N)N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.